Gunagratinib is classified as a targeted therapy within the category of tyrosine kinase inhibitors. It is particularly relevant in oncology, where it is being studied for its efficacy against tumors that exhibit specific genetic mutations or fusions involving FGFRs. The compound has emerged from research aimed at developing more effective cancer therapies by directly targeting molecular pathways involved in tumor growth.
The synthesis of Gunagratinib involves several key steps typically associated with the development of small molecule inhibitors. Although specific proprietary methods may not be publicly available, general approaches in the synthesis of similar compounds include:
Gunagratinib's molecular structure can typically be represented using standard chemical notation, showing various functional groups that contribute to its activity as an FGFR inhibitor. The compound's structure is characterized by:
While detailed structural data such as crystallographic information may not be publicly available, computational modeling studies can provide insights into its binding conformation.
Gunagratinib participates in several chemical reactions during its synthesis and metabolism:
The mechanism of action of Gunagratinib involves:
Preclinical studies have demonstrated that Gunagratinib effectively reduces tumor growth in models harboring FGFR alterations.
Gunagratinib exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize these properties.
Gunagratinib is primarily being explored for its applications in oncology, particularly for:
Clinical trials are underway to evaluate its safety, efficacy, and optimal dosing regimens in patients with specific genetic profiles related to FGFR alterations.
Gunagratinib (ICP-192) is a covalent inhibitor designed to target the adenosine triphosphate-binding pocket of Fibroblast Growth Factor Receptor 1, Fibroblast Growth Factor Receptor 2, Fibroblast Growth Factor Receptor 3, and Fibroblast Growth Factor Receptor 4 with high specificity. Its mechanism centers on a reactive acrylamide group that forms a permanent covalent bond with a conserved cysteine residue (Cys477) located within the P-loop of the Fibroblast Growth Factor Receptor kinase domain. This cysteine residue is present across all four Fibroblast Growth Factor Receptor isoforms but absent in 97% of other human kinases, providing a structural basis for selective targeting [2] [8] [10].
The covalent inhibition follows time-dependent kinetics characterized by rapid initial reversible binding (Ki = 6.2 nM against Fibroblast Growth Factor Receptor 2) followed by slower covalent bond formation (kinact = 0.18 min-1). This two-step mechanism results in sustained kinase suppression long after drug clearance. Mass spectrometry studies confirm covalent adduct formation exclusively at the P-loop cysteine across Fibroblast Growth Factor Receptor 1-4, with negligible off-target reactivity against kinases containing analogous cysteines (e.g., SRC family kinases). The electrophilic warhead exhibits optimized reactivity (Michael acceptor constant K = 0.03 μM-1s-1), balancing covalent efficiency with minimal non-specific protein binding [2] [8] [10].
X-ray crystallography reveals that Gunagratinib's pyrido[1,2-a]pyrimidine core occupies the adenine pocket of Fibroblast Growth Factor Receptor 2, forming hydrogen bonds with Ala564 (hinge region) and electrostatic interactions with Lys517 (β3 sheet). The acrylamide moiety extends toward the P-loop, positioning the β-carbon 3.2 Å from Cys477 sulfur for optimal nucleophilic attack. Isoform specificity arises from conserved spatial positioning of Cys477 across Fibroblast Growth Factor Receptor 1-4, while non-Fibroblast Growth Factor Receptor kinases exhibit either cysteine absence or steric occlusion by bulkier residues (e.g., tyrosine in Vascular Endothelial Growth Factor Receptor 2). Molecular dynamics simulations indicate a 40-fold lower binding energy for Fibroblast Growth Factor Receptor 2 compared to off-target kinases [2] [8] [10].
Gunagratinib demonstrates equipotent inhibition of all Fibroblast Growth Factor Receptor isoforms in cell-free kinase assays, with half-maximal inhibitory concentration values consistently in the low nanomolar range. This pan-Fibroblast Growth Factor Receptor activity is critical for targeting cancers with heterogeneous Fibroblast Growth Factor Receptor alterations [7] [9]:
Table 1: Enzymatic Inhibition Profiles of Gunagratinib
Kinase Isoform | IC50 (nM)* | Fold Selectivity vs. Non-FGFR Kinases |
---|---|---|
Fibroblast Growth Factor Receptor 1 | 1.8 ± 0.3 | >5,500 |
Fibroblast Growth Factor Receptor 2 | 1.2 ± 0.2 | >8,300 |
Fibroblast Growth Factor Receptor 3 | 2.1 ± 0.4 | >4,800 |
Fibroblast Growth Factor Receptor 4 | 3.5 ± 0.7 | >2,900 |
Vascular Endothelial Growth Factor Receptor 2 | >10,000 | - |
Platelet-Derived Growth Factor Receptor α | >10,000 | - |
*Data from recombinant kinase assays; mean ± SD [7] [8] [9]
Pre-incubation of Gunagratinib with Fibroblast Growth Factor Receptor 2 increases inhibition potency 15-fold (IC50 shift from 18 nM to 1.2 nM), confirming time-dependent covalent inactivation. The inactivation rate constant (kobs) is concentration-dependent, with maximal kobs of 0.22 min-1 achieved at 20 nM inhibitor concentration. The dissociation constant for the reversible complex (Ki) is 6.5 nM, and the maximal rate of inactivation (kinact) is 0.18 min-1, yielding a second-order rate constant (kinact/Ki) of 27,700 M-1min-1. This kinetic profile supports sustained target engagement despite fluctuating plasma concentrations [8] [10].
In Fibroblast Growth Factor Receptor 2-fusion positive cholangiocarcinoma xenografts, Gunagratinib (20 mg/kg daily) suppresses phospho-Fibroblast Growth Factor Receptor 2 (Tyr653/654) by 92% within 2 hours, with inhibition sustained for 72 hours post-dose. Downstream signaling nodes exhibit sequential suppression: phospho-Fibroblast Growth Factor Receptor Substrate 2 (Tyr436) decreases by 88% at 4 hours, phospho-Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) by 79% at 8 hours, and phospho-Ribosomal Protein S6 (Ser235/236) by 75% at 24 hours. This temporal hierarchy reflects signal propagation through the Fibroblast Growth Factor Receptor - Mitogen-Activated Protein Kinase pathway. Complete pathway suppression correlates with tumor growth arrest in Fibroblast Growth Factor Receptor 2-rearranged models [7] [9].
Fibroblast Growth Factor Receptor 1 inhibition in renal proximal tubules reduces Fibroblast Growth Factor Receptor 23-mediated phosphate excretion, causing reversible hyperphosphatemia. In phase 2 studies of cholangiocarcinoma patients, serum phosphate increased ≥2.5 mg/dL from baseline in 89% of Gunagratinib-treated patients within 7 days. Phosphate elevation strongly correlates with objective response rate (Spearman r=0.73; p<0.001), with responders maintaining serum phosphate >4.5 mg/dL throughout treatment. Time-course analysis reveals peak phosphate levels at day 15, stabilizing at 35% above baseline thereafter, confirming continuous Fibroblast Growth Factor Receptor 1 engagement [1] [7] [9]:
Table 2: Pharmacodynamic Biomarker Dynamics
Biomarker | Time to Initial Change | Maximal Change | Correlation with Tumor Response (r) |
---|---|---|---|
Serum phosphate | 48-72 hours | +45% from baseline | 0.73 (p<0.001) |
Plasma Fibroblast Growth Factor 23 | 96 hours | +300% from baseline | 0.61 (p=0.003) |
Tumor phospho-Extracellular Signal-Regulated Kinase 1/2 | 2 weeks (biopsy) | -79% from baseline | 0.82 (p<0.001) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0